Nebivolol hydrochloride

货号 B016910

Key on ui cas rn:

169293-50-9

分子量: 441.9 g/mol

InChI 键: JWEXHQAEWHKGCW-BIISKSHESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08633241B2

Procedure details

In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([F:7])=[CH:5][C:4]2[CH2:8][CH2:9][CH:10]([CH:12]([OH:29])[CH2:13][NH:14][CH2:15][CH:16]([OH:28])[CH:17]3[O:26][C:25]4[CH:24]=[CH:23][C:22]([F:27])=[CH:21][C:20]=4[CH2:19][CH2:18]3)[O:11][C:3]=2[CH:2]=1.[ClH:30].Cl>>[CH:23]1[C:22]([F:27])=[CH:21][C:20]2[CH2:19][CH2:18][CH:17]([CH:16]([OH:28])[CH2:15][NH:14][CH2:13][CH:12]([OH:29])[CH:10]3[O:11][C:3]4[CH:2]=[CH:1][C:6]([F:7])=[CH:5][C:4]=4[CH2:8][CH2:9]3)[O:26][C:25]=2[CH:24]=1.[ClH:30] |f:1.2,3.4|

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a preferred embodiment the said form is obtained by conventional spray

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying technique

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Nebivolol hydrochloride is dissolved in alcohol such as methanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a clear solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then spray dried for a period of 2 to 5 hours

|

|

Duration

|

3.5 (± 1.5) h

|

Outcomes

Product

|

Name

|

nebivolol hydrochloride

|

|

Type

|

product

|

|

Smiles

|

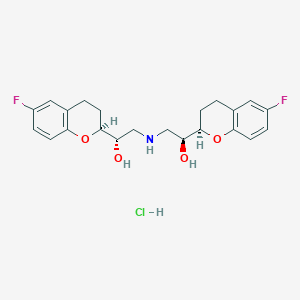

C1=CC2=C(C=C1F)CCC(O2)C(CNCC(C3CCC=4C=C(C=CC4O3)F)O)O.Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08633241B2

Procedure details

In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([F:7])=[CH:5][C:4]2[CH2:8][CH2:9][CH:10]([CH:12]([OH:29])[CH2:13][NH:14][CH2:15][CH:16]([OH:28])[CH:17]3[O:26][C:25]4[CH:24]=[CH:23][C:22]([F:27])=[CH:21][C:20]=4[CH2:19][CH2:18]3)[O:11][C:3]=2[CH:2]=1.[ClH:30].Cl>>[CH:23]1[C:22]([F:27])=[CH:21][C:20]2[CH2:19][CH2:18][CH:17]([CH:16]([OH:28])[CH2:15][NH:14][CH2:13][CH:12]([OH:29])[CH:10]3[O:11][C:3]4[CH:2]=[CH:1][C:6]([F:7])=[CH:5][C:4]=4[CH2:8][CH2:9]3)[O:26][C:25]=2[CH:24]=1.[ClH:30] |f:1.2,3.4|

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a preferred embodiment the said form is obtained by conventional spray

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying technique

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Nebivolol hydrochloride is dissolved in alcohol such as methanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a clear solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then spray dried for a period of 2 to 5 hours

|

|

Duration

|

3.5 (± 1.5) h

|

Outcomes

Product

|

Name

|

nebivolol hydrochloride

|

|

Type

|

product

|

|

Smiles

|

C1=CC2=C(C=C1F)CCC(O2)C(CNCC(C3CCC=4C=C(C=CC4O3)F)O)O.Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |